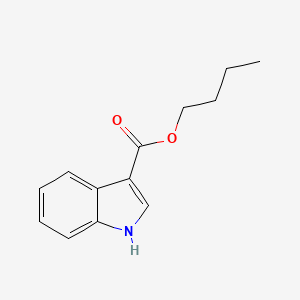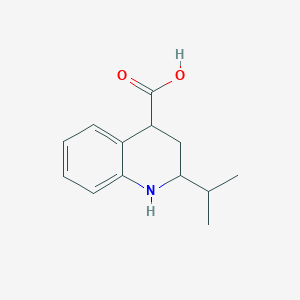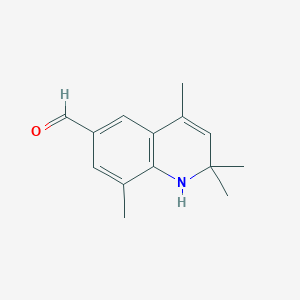![molecular formula C7H8BrN3 B11887185 3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine CAS No. 1357945-59-5](/img/structure/B11887185.png)
3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Métodos De Preparación
The synthesis of 3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with bromoacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine core can be achieved using reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the synthesis of agrochemicals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine is unique compared to other similar compounds due to its specific substitution pattern and biological activity. Similar compounds include:
Imidazo[1,2-a]pyrimidines: These compounds have similar heterocyclic structures but differ in their nitrogen atom positions and biological activities.
Imidazo[1,2-a]quinoxalines: These compounds have additional fused rings, leading to different chemical properties and applications.
Propiedades
Número CAS |
1357945-59-5 |
|---|---|
Fórmula molecular |
C7H8BrN3 |
Peso molecular |
214.06 g/mol |
Nombre IUPAC |
3-bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine |
InChI |
InChI=1S/C7H8BrN3/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1,3-4,10H,2,9H2 |
Clave InChI |
ILKMLFCPTZBYHI-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(C=C2N1C(=CN2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethyl-2H-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one](/img/structure/B11887103.png)

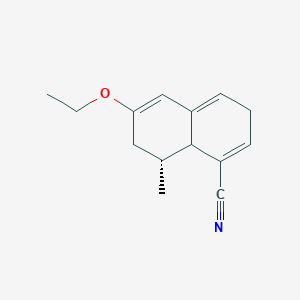
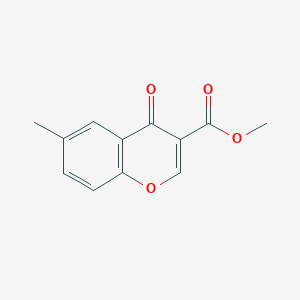
![1,4-Dimethyl-6,7,8,9-tetrahydro[1,2]oxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B11887126.png)
![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11887127.png)

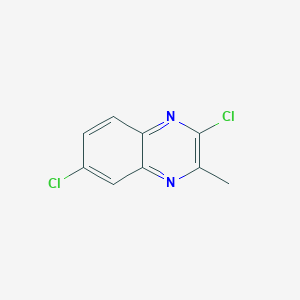

![3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B11887147.png)
